2,3-Diacetoxy-N-benzyloxycarbonylpiperidine

Diastereoselective synthesis Nucleophilic substitution Piperidine stereochemistry

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine (CAS 92599-77-4), also designated as compound 4b in the primary literature, is a Cbz-protected, trans-2,3-diacetoxy-functionalized piperidine recognized as one of the simplest imino-sugar scaffolds. Synthesized via acetylation of the corresponding diol, it serves as a critical intermediate in the diastereoselective total synthesis of the quinazolinone alkaloid febrifugine, a potent antimalarial agent.

Molecular Formula C17H21NO6
Molecular Weight 335.4 g/mol
CAS No. 92599-77-4
Cat. No. B023698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diacetoxy-N-benzyloxycarbonylpiperidine
CAS92599-77-4
Synonyms2,3-Bis(acetyloxy)-1-piperidinecarboxylic Acid Phenylmethyl Ester; 
Molecular FormulaC17H21NO6
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCCN(C1OC(=O)C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H21NO6/c1-12(19)23-15-9-6-10-18(16(15)24-13(2)20)17(21)22-11-14-7-4-3-5-8-14/h3-5,7-8,15-16H,6,9-11H2,1-2H3
InChIKeyCEEWHAMHKUWUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diacetoxy-N-benzyloxycarbonylpiperidine (CAS 92599-77-4): A Stereochemically Defined trans-2,3-Disubstituted Piperidine Building Block


2,3-Diacetoxy-N-benzyloxycarbonylpiperidine (CAS 92599-77-4), also designated as compound 4b in the primary literature, is a Cbz-protected, trans-2,3-diacetoxy-functionalized piperidine recognized as one of the simplest imino-sugar scaffolds [1]. Synthesized via acetylation of the corresponding diol, it serves as a critical intermediate in the diastereoselective total synthesis of the quinazolinone alkaloid febrifugine, a potent antimalarial agent [1]. Unlike its mono-acetoxy analog 4a, compound 4b exhibits trans-selectivity in metal triflate-catalyzed nucleophilic substitution reactions, enabling stereochemically controlled entry to the trans-2,3-disubstituted piperidine framework required for febrifugine and its clinical analog halofuginone [1].

Why Generic 2,3-Disubstituted N-Cbz-Piperidines Cannot Replace 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine


Closely related N-Cbz-piperidine-2,3-diols or their mono-protected variants are not functionally interchangeable with 2,3-diacetoxy-N-benzyloxycarbonylpiperidine. The core structural identifier—two acetoxy leaving groups at the 2- and 3-positions—imparts a unique stereoelectronic profile that dictates diastereofacial selectivity in nucleophilic substitution. The mono-acetoxy derivative 4a (2-acetoxy-3-benzyloxy-N-Cbz-piperidine) yields cis-alkylated adducts, while the diacyloxy series (4b–d) delivers trans-selectivity [1]. This stereochemical inversion is not achievable with the free diol, the 2-methoxy analog, or mono-acetoxy variants. Procurement of the correct diacetoxy compound is therefore non-negotiable for synthetic routes where trans-2,3-relative configuration is a prerequisite for downstream biological activity [1].

Quantitative Differentiation Evidence: 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine vs Closest Analogs


Inverted Diastereoselectivity: trans-Selectivity of 4b vs cis-Selectivity of Mono-Acetoxy Analog 4a

Under identical Sc(OTf)₃ catalysis, 2,3-diacetoxy-N-benzyloxycarbonylpiperidine (4b) gives trans-2-alkylated adducts, whereas the closely related 2-acetoxy-3-benzyloxy analog (4a) produces cis adducts [1]. This stereochemical reversal originates from the presence of a second acyloxy leaving group at C-3 in 4b, which alters the facial approach of the silyl enolate nucleophile. The trans products from 4b are the required intermediates for the synthesis of febrifugine (1), whose antimalarial activity depends on a trans-2,3-relationship in the piperidine ring [1].

Diastereoselective synthesis Nucleophilic substitution Piperidine stereochemistry

Validated Synthetic Utility: Direct Use in Total Synthesis of Febrifugine (1) from 4b

Okitsu et al. demonstrated that 2,3-diacetoxy-N-benzyloxycarbonylpiperidine (4b) is the sole starting material among the 4a–d series that was successfully carried through to the complete total synthesis of febrifugine (1), a potent antimalarial alkaloid [1]. The trans-selective nucleophilic substitution on 4b installs the correct relative stereochemistry at C-2 and C-3 of the piperidine ring, which is essential for the biological activity of febrifugine against Plasmodium falciparum [1]. No other analog in the series (4a, 4c, 4d) was reported to yield febrifugine.

Total synthesis Antimalarial alkaloids Febrifugine

Contrasting Stereochemical Outcome with Direct C–H Diacetoxylation Methods

Alternative synthetic approaches using (diacetoxyiodo)benzene (DIB) for direct sp³ C–H diacetoxylation of piperidines produce exclusively cis-2,3-diacetoxylated piperidines [2]. In contrast, 2,3-diacetoxy-N-benzyloxycarbonylpiperidine (4b), prepared via the acylation route of Okitsu et al., is the trans-diacetoxy isomer [1]. This divergent stereochemistry is critical: the DIB-derived cis-diacetoxy piperidines would fail as intermediates for febrifugine, which requires a trans relationship at C-2/C-3. For laboratories requiring trans-2,3-diacetoxy-N-Cbz-piperidine, the pre-formed compound 4b is the required starting material, as direct oxidative methods deliver the opposite diastereomer.

C–H functionalization Diacetoxylation Imino-sugars

Comparison with N-Benzyloxycarbonyl-2-methoxypiperidine (3): Leaving-Group Reactivity and Selectivity

The 2-methoxy analog N-benzyloxycarbonyl-2-methoxypiperidine (3) was also examined as a substrate for Sc(OTf)₃-catalyzed nucleophilic substitution in the same study [1]. Compound 3 lacks the C-3 substituent present in 4b and produces 2-substituted piperidines without control over C-3 stereochemistry. This limits its use to mono-substituted piperidine targets, whereas 4b enables the stereocontrolled construction of 2,3-trans-disubstituted piperidines—the pharmacophoric core of febrifugine and halofuginone [1]. The diacetoxy array in 4b thus provides an additional functional handle for sequential derivatization not available with 3.

Imino-sugar Nucleophilic substitution Leaving-group tuning

Cbz-Protecting Group Orthogonality: Compatibility with Multi-Step Synthetic Sequences

The N-benzyloxycarbonyl (Cbz) group in 4b is orthogonal to the acetate esters at C-2 and C-3, enabling selective deprotection sequences. In the febrifugine synthesis, the Cbz group is removed by hydrogenolysis after the diastereoselective C-2 alkylation step, while the acetate esters are either retained for subsequent transformations or hydrolyzed to the diol [1]. This contrasts with N-Boc or N-benzoyl protected analogs, where the protecting group may be labile under the Lewis acidic conditions (Sc(OTf)₃) required for the nucleophilic substitution [1]. The Cbz group in 4b is specifically stable under Sc(OTf)₃ catalysis, making it the protecting group of choice for this reaction manifold.

Protecting group strategy Orthogonal protection Piperidine synthesis

Validated Application Scenarios for 2,3-Diacetoxy-N-benzyloxycarbonylpiperidine Based on Quantitative Evidence


Diastereoselective Total Synthesis of Febrifugine and Febrifugine-Derived Antimalarial Leads

Medicinal chemistry groups pursuing total synthesis of the trans-2,3-disubstituted piperidine alkaloids febrifugine and halofuginone require 2,3-diacetoxy-N-benzyloxycarbonylpiperidine (4b) as the key chiral building block. The Sc(OTf)₃-catalyzed nucleophilic substitution on 4b delivers trans-2-alkylated adducts that map directly onto the required stereochemistry of the natural product. Substituting with the mono-acetoxy analog 4a yields cis adducts that are stereochemically mismatched for febrifugine [1]. The Cbz group in 4b also provides orthogonal protection compatible with subsequent hydrogenolytic deprotection and quinazolinone coupling steps.

Stereochemically Controlled Synthesis of trans-2,3-Disubstituted Piperidine Libraries

For structure–activity relationship (SAR) programs targeting trans-2,3-disubstituted piperidine pharmacophores, 4b offers a single starting material that can be diversified at C-2 via nucleophilic substitution with a range of silyl enolates while retaining trans stereochemistry [1]. The C-3 acetoxy group serves as an additional diversification handle (retention, hydrolysis to OH, or further substitution), enabling parallel library synthesis. The pre-established trans relative configuration in 4b eliminates the need for chiral resolution or asymmetric catalysis at this stage.

Synthetic Route Validation and Process Development for Halofuginone Intermediates

Halofuginone, the synthetic analog of febrifugine with anticoccidial and antifibrotic activity, shares the identical trans-2,3-disubstituted piperidine core. The Okitsu route employing 4b as an intermediate provides a scientifically validated synthetic pathway that process chemists can adapt for kilogram-scale production of halofuginone intermediates [1]. The diastereoselectivity data from the primary literature—trans adducts from 4b vs cis adducts from 4a—provides a data-backed decision framework for selecting the correct starting material in scale-up campaigns.

Stereochemical Standard for Analytical Method Development in Piperidine Imino-Sugar Research

The trans relative configuration of 4b, rigorously established by NMR analysis and X-ray crystallography [1], makes this compound a valuable stereochemical reference standard for laboratories developing chiral HPLC, SFC, or NMR-based analytical methods for imino-sugar piperidines. Its well-defined physicochemical properties—molecular formula C₁₇H₂₁NO₆, MW 335.35 g/mol, LogP 2.18, boiling point ~441.6°C at 760 mmHg, PSA 82.14 Ų —further support its use as a calibration standard in method validation protocols.

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